
O-Hippuryl-L-beta-phenyllactic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt typically involves the condensation of hippuric acid with L-beta-phenyllactic acid in the presence of a suitable base, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Acid or base catalysts depending on the specific synthetic route.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification steps: Such as crystallization or chromatography to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
O-Hippuryl-L-beta-phenyllactic acid sodium salt can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Water, ethanol, methanol, and other organic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Hippuryl-L-beta-phenyllactic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of pharmaceuticals and biochemical research.
Wirkmechanismus
The mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use . The exact molecular targets and pathways can vary, but it often involves binding to active sites on enzymes or receptors, altering their activity and downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hippuric acid: A precursor in the synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt.
L-beta-phenyllactic acid: Another precursor used in the synthesis.
Other hippuryl derivatives: Compounds with similar structures but different functional groups.
Eigenschaften
Molekularformel |
C18H17NNaO5 |
|---|---|
Molekulargewicht |
350.3 g/mol |
InChI |
InChI=1S/C18H17NO5.Na/c20-15(11-13-7-3-1-4-8-13)18(23)24-16(21)12-19-17(22)14-9-5-2-6-10-14;/h1-10,15,20H,11-12H2,(H,19,22); |
InChI-Schlüssel |
FXGIXGZLDLVSHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


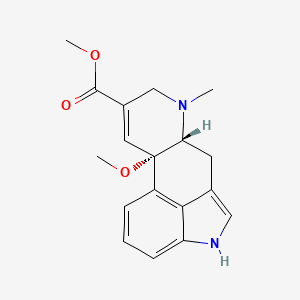


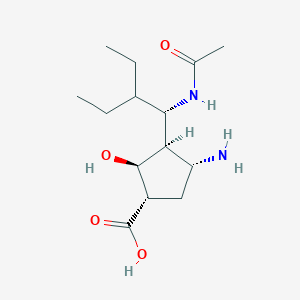


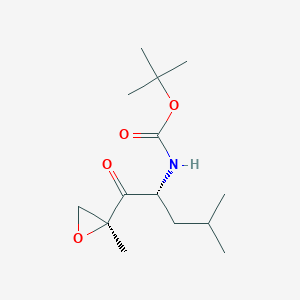

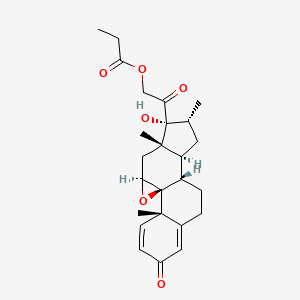

![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)

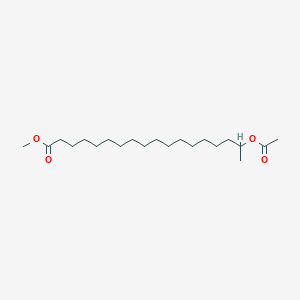
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
